molecular formula C12H13NO2 B13199275 N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide

N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide

Cat. No.: B13199275
M. Wt: 203.24 g/mol
InChI Key: DNXGGBQRBPUNJQ-UHFFFAOYSA-N
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Description

N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide (CAS 2060027-96-3) is a high-purity chemical building block with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . This compound features a cyclopropanecarboxamide scaffold linked to a 3-formylbenzyl group, a structural motif of significant interest in medicinal chemistry due to its constrained geometry and potential to enhance binding affinity and metabolic stability in drug candidates . The reactive aldehyde (formyl) group on the phenyl ring makes this compound a versatile intermediate for synthetic chemistry, enabling further derivatization through reactions such as reductive amination . Researchers value small, strained ring systems like the cyclopropane in this compound for their ability to confer unique steric and electronic properties, which can lead to improved pharmacokinetic profiles in active pharmaceutical ingredients . Derivatives of phenylcyclopropanecarboxamide have demonstrated distinct biological activities in scientific research, including effective inhibition of proliferation in human leukemia cell lines (e.g., U937), highlighting their value in antiproliferative and anticancer agent discovery . This reagent is intended for use in laboratory research as a key synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

N-[(3-formylphenyl)methyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H13NO2/c14-8-10-3-1-2-9(6-10)7-13-12(15)11-4-5-11/h1-3,6,8,11H,4-5,7H2,(H,13,15)

InChI Key

DNXGGBQRBPUNJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCC2=CC(=CC=C2)C=O

Origin of Product

United States

Preparation Methods

Cyclopropanation of 2-Phenylacetonitrile Derivatives

A widely applicable approach to prepare 1-phenylcyclopropane carboxylic acid derivatives starts from substituted 2-phenylacetonitriles. The cyclopropane ring is introduced by α-alkylation using 1,2-dibromoethane in the presence of bases such as potassium hydroxide (KOH), sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium carbonate (Na2CO3) in aqueous media.

  • Optimal temperature for the cyclopropanation is around 60 °C, as higher temperatures (e.g., 100 °C) result in lower yields.
  • KOH and K2CO3 have shown good efficiency in promoting the cyclopropanation reaction.

This step yields cyclopropane-containing nitrile intermediates, which are then hydrolyzed to the corresponding carboxylic acids by treatment with concentrated hydrochloric acid (HCl).

Conversion of Nitrile to Carboxylic Acid

The nitrile group in the cyclopropane intermediate is hydrolyzed under acidic conditions (concentrated HCl) to afford the 1-phenylcyclopropane carboxylic acid derivatives. This step is typically straightforward and proceeds in good yield.

Amide Bond Formation

The key step to obtain the cyclopropanecarboxamide involves coupling the carboxylic acid derivative with an appropriate amine. For this compound, the amine is 3-formylbenzylamine.

  • Coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) along with bases like N,N-diisopropylethylamine (DIPEA) in solvents such as dimethylformamide (DMF) provide high yields (up to 85%) and good reaction rates.
  • Alternative bases like triethylamine (Et3N) and solvents like tetrahydrofuran (THF) are less efficient, requiring longer reaction times.

Reductive Alkylation Method

An alternative method involves reductive alkylation:

  • The cyclopropanecarboxylic acid derivative bearing a suitable leaving group (e.g., bromomethyl) on the aromatic ring is reacted with 3-formylbenzylamine and titanium isopropoxide (Ti(OPr)4) at room temperature.
  • Sodium cyanoborohydride (Na(CN)BH3) is added to reduce the imine intermediate, yielding the desired amide.
  • The product is purified by preparative high-performance liquid chromatography (HPLC).

Suzuki Coupling for Aromatic Substitution

For derivatives where the aromatic ring is functionalized, Suzuki coupling reactions are employed:

  • Arylboronic acid derivatives are coupled with halogenated cyclopropanecarboxamide intermediates in the presence of palladium catalysts such as PdCl2(dppf) and potassium carbonate (K2CO3) in solvent mixtures like 1,4-dioxane/water at 90 °C.
  • After reaction completion, the mixture is extracted with ethyl acetate, dried, and purified by flash chromatography.

Reaction Conditions and Optimization

Step Reagents/Conditions Yield (%) Notes
Cyclopropanation 2-Phenylacetonitrile + 1,2-dibromoethane, KOH, 60 °C, aqueous 70-85 Optimal temperature critical for yield
Nitrile hydrolysis Concentrated HCl, reflux 80-90 Efficient conversion to carboxylic acid
Amide coupling HATU, DIPEA, DMF, room temperature 80-85 Fast reaction, high yield
Reductive alkylation Ti(OPr)4, Na(CN)BH3, ethanol, room temperature 75-80 Requires careful purification
Suzuki coupling PdCl2(dppf), K2CO3, 1,4-dioxane/water, 90 °C 65-75 Used for aromatic substitutions

Mechanistic Insights and Considerations

  • The cyclopropanation proceeds via base-mediated intramolecular displacement forming the strained three-membered ring.
  • Hydrolysis of nitrile to acid is acid-catalyzed and proceeds through amide intermediates.
  • Amide bond formation using HATU involves activation of the carboxylic acid to an active ester intermediate, which then reacts with the amine nucleophile.
  • Reductive alkylation forms an imine intermediate that is selectively reduced to the amine linkage, allowing introduction of the 3-formylbenzyl group.
  • Suzuki coupling enables the introduction of various aromatic substituents, expanding the compound's structural diversity.

Summary of Literature Sources

Source Type Key Contributions
Peer-reviewed article Detailed cyclopropanation and amide coupling optimization with yield data
Patent literature Methods for amide formation, Suzuki coupling, and reductive alkylation
Research article Related kinase inhibitor synthesis illustrating amide bond formation techniques
Drug development report Reductive alkylation and purification methods for related compounds

Chemical Reactions Analysis

Types of Reactions

N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The cyclopropane ring can also interact with hydrophobic pockets in proteins, influencing their activity .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., F, Cl) enhance biological stability and receptor binding in pharmaceuticals (E2006, cyprofuram) .
  • Heterocyclic Substituents (pyridine, thiazole, pyrimidine) are critical for target-specific activity in kinase inhibitors and orexin antagonists .
  • Bulkier Groups (naphthofuran, dioxaborolane) influence physicochemical properties like solubility and melting points .

Pharmacological Activity Comparison

Orexin Receptor Antagonism

E2006 exhibits nanomolar potency (IC₅₀ ~1–10 nM) as an oral orexin receptor antagonist, attributed to its fluorinated aryl and pyrimidinyl groups . In contrast, the target compound’s formyl group may reduce blood-brain barrier penetration compared to E2006’s lipophilic fluorinated groups.

Kinase Inhibition

GSK-3β/IKK2 dual inhibitors (e.g., Compound 19) show IC₅₀ values of 10–100 nM, driven by sulfonamide and pyridine moieties . The absence of charged groups in N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide may limit kinase binding efficiency.

Agrochemical Activity

Cyprofuram’s 3-chlorophenyl group enhances pesticidal activity by disrupting fungal cell membranes . The target compound’s formyl group may offer similar reactivity but lacks the chlorinated aryl’s persistence.

Physicochemical Properties and Analytical Data

Property This compound (Predicted) E2006 N-(4-Fluorophenyl)cyclopropanecarboxamide
Molecular Formula C₁₂H₁₂N₂O₂ C₂₀H₁₈F₂N₄O₂ C₁₀H₁₀FNO
Molecular Weight ~216.24 384.38 179.19
Melting Point ~150–160°C (estimated) Not reported Not reported
Key Spectral Data Expected IR: 1680 cm⁻¹ (amide C=O), 1705 cm⁻¹ (formyl C=O) ¹H/¹³C NMR reported GC-MS data available

Notes:

  • The formyl group in the target compound may lower solubility compared to fluorinated analogs like E2006.
  • Naphthofuran derivatives (e.g., 10b) exhibit higher melting points (160–190°C) due to aromatic stacking .

Biological Activity

N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide is an organic compound notable for its unique structural features and potential therapeutic applications. This article examines its biological activity, including its interactions with biological macromolecules, potential therapeutic properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H13NO2C_{12}H_{13}NO_2 and a molecular weight of 203.24 g/mol. The compound features a cyclopropane ring, a formyl group on a phenyl moiety, and an amide functional group, which contribute to its distinct chemical reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-formylbenzylamine with cyclopropanecarboxylic acid chloride under basic conditions. Common solvents include dichloromethane or tetrahydrofuran, while bases such as triethylamine or pyridine are used to neutralize hydrochloric acid produced during the reaction. This method ensures high purity through recrystallization or chromatography techniques.

Research indicates that this compound interacts with various biological macromolecules, particularly proteins and enzymes. The formyl group can facilitate covalent bonding with nucleophilic sites on proteins, potentially altering their function. This interaction may be crucial in modulating biochemical pathways related to inflammation and cancer.

Therapeutic Potential

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties. It may inhibit specific inflammatory pathways, thereby reducing inflammation in various biological systems.
  • Anticancer Activity : Investigations into the anticancer potential of this compound have shown promise. The compound may induce apoptosis in cancer cells by interacting with critical cellular pathways involved in cell growth and survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
This compoundFormyl group on phenyl ring; cyclopropane structurePotential anti-inflammatory and anticancer activity
CyclopropanecarboxamideCyclopropane structure; no aromatic substitutionBasic amide functionality
N-(3-Hydroxyphenyl)cyclopropanecarboxamideHydroxymethyl group instead of formylDifferent reactivity profile
N-(4-Methylphenyl)cyclopropanecarboxamideMethyl substitution on phenyl ringVaries in pharmacological effects

This table highlights how the unique structural features of this compound contribute to its distinct chemical behavior and potential applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anti-inflammatory Effects : In vitro assays demonstrated that treatment with this compound significantly reduced pro-inflammatory cytokine levels in cultured macrophages, indicating its potential use in inflammatory diseases.
  • Anticancer Mechanism Investigation : A study involving cancer cell lines showed that this compound induced apoptosis through caspase activation pathways, providing insight into its mechanism as a potential chemotherapeutic agent.
  • Binding Affinity Studies : Interaction studies have revealed that this compound exhibits high binding affinity for specific protein targets involved in cancer progression, suggesting a targeted approach for therapeutic applications.

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